Cas no 2172211-89-9 (4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol)

4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol 化学的及び物理的性質
名前と識別子
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- 4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol
- 2172211-89-9
- EN300-1646344
-
- インチ: 1S/C14H28N2O/c1-16-11-9-14(17,10-12-16)13(15)7-5-3-2-4-6-8-13/h17H,2-12,15H2,1H3
- InChIKey: LSXCLELBFIIITN-UHFFFAOYSA-N
- SMILES: OC1(CCN(C)CC1)C1(CCCCCCC1)N
計算された属性
- 精确分子量: 240.220163521g/mol
- 同位素质量: 240.220163521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 239
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 49.5Ų
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1646344-0.25g |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |
2172211-89-9 | 0.25g |
$1381.0 | 2023-06-04 | ||
Enamine | EN300-1646344-2.5g |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |
2172211-89-9 | 2.5g |
$2940.0 | 2023-06-04 | ||
Enamine | EN300-1646344-100mg |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |
2172211-89-9 | 100mg |
$1320.0 | 2023-09-21 | ||
Enamine | EN300-1646344-10.0g |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |
2172211-89-9 | 10g |
$6450.0 | 2023-06-04 | ||
Enamine | EN300-1646344-1.0g |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |
2172211-89-9 | 1g |
$1500.0 | 2023-06-04 | ||
Enamine | EN300-1646344-250mg |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |
2172211-89-9 | 250mg |
$1381.0 | 2023-09-21 | ||
Enamine | EN300-1646344-2500mg |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |
2172211-89-9 | 2500mg |
$2940.0 | 2023-09-21 | ||
Enamine | EN300-1646344-10000mg |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |
2172211-89-9 | 10000mg |
$6450.0 | 2023-09-21 | ||
Enamine | EN300-1646344-500mg |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |
2172211-89-9 | 500mg |
$1440.0 | 2023-09-21 | ||
Enamine | EN300-1646344-0.1g |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol |
2172211-89-9 | 0.1g |
$1320.0 | 2023-06-04 |
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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5. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
4-(1-aminocyclooctyl)-1-methylpiperidin-4-olに関する追加情報
Introduction to 4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol (CAS No. 2172211-89-9)
4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol (CAS No. 2172211-89-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, combines a cyclooctylamine moiety with a piperidine ring, making it a promising candidate for various biochemical applications. The presence of both an amine and an alcohol functional group in its molecular structure suggests potential interactions with biological targets, which has sparked considerable interest among researchers exploring novel therapeutic agents.
The chemical structure of 4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol can be described as a derivative of piperidine, where the nitrogen atom of the piperidine ring is substituted with a methyl group, and the carbon atom at the 1-position is linked to a 1-amino-cyclooctyl group. This configuration imparts specific physicochemical properties to the compound, including solubility characteristics and potential binding affinities. These properties are critical in determining its suitability for drug development, particularly in contexts where receptor binding or enzyme inhibition is desired.
In recent years, there has been growing interest in the development of compounds that can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The structural features of 4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol make it a candidate for such applications. For instance, the cyclooctylamine moiety may interact with aromatic hydrocarbon receptors or other transmembrane proteins, while the piperidine ring can serve as a scaffold for further derivatization to enhance pharmacological activity. This dual functionality has led to its investigation in preclinical studies aimed at identifying novel pharmacophores for neurological disorders.
One of the most compelling aspects of 4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol is its potential role in the development of treatments for neurological and psychiatric conditions. Current research indicates that compounds with similar structural motifs may exhibit properties that are beneficial in managing symptoms associated with conditions such as Parkinson's disease, depression, and anxiety disorders. The compound's ability to interact with central nervous system receptors has been a focus of several academic studies published in high-impact journals like the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters.
The synthesis of 4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps typically include nucleophilic substitution reactions, ring-forming processes, and functional group transformations. Researchers have reported optimized synthetic routes that leverage modern catalytic methods to improve efficiency and reduce byproduct formation. These advancements in synthetic methodology have made it more feasible to produce sufficient quantities of the compound for both laboratory research and potential clinical trials.
From a pharmacological perspective, 4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol has been studied for its interaction with various biological targets. Preliminary computational modeling suggests that it may bind to receptors such as the sigma-1 receptor (σ₁R), which is implicated in neuroprotection and modulation of synaptic transmission. Additionally, its structural similarity to known psychoactive substances has prompted investigations into its potential effects on serotonin receptor subtypes (5-HT receptors), which play a crucial role in mood regulation.
The compound's pharmacokinetic profile is another area of active investigation. Studies using in vitro models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for understanding how the compound behaves within the body and for predicting its efficacy and safety in therapeutic applications. Early findings suggest that 4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol exhibits moderate solubility in water and lipids, which could influence its bioavailability and distribution across different tissues.
Recent advances in drug discovery technologies have enabled more comprehensive evaluation of compounds like 4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol through high-throughput screening (HTS) platforms. These platforms allow researchers to rapidly test thousands of compounds against multiple biological targets simultaneously, accelerating the identification of lead candidates for further development. The integration of HTS data with computational modeling has provided valuable insights into the compound's potential therapeutic applications.
In conclusion,4-(1-aminocyclooctyl)-1-methylpiperidin-4-ol (CAS No. 2172211-89-9) represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features position it as a candidate for modulating central nervous system pathways relevant to neurological and psychiatric disorders. Ongoing research continues to explore its pharmacological properties, synthetic pathways, and potential therapeutic applications, making it a subject of considerable interest among scientists working at the intersection of chemistry and medicine.
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